(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine
Overview
Description
(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine is a synthetic organic compound that features a pyrazole ring substituted with a fluoroethyl group and a pyridinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine typically involves multi-step organic reactions. One possible route could be:
Formation of the pyrazole ring: Starting from a suitable precursor, such as a hydrazine derivative, the pyrazole ring can be formed through cyclization reactions.
Introduction of the fluoroethyl group: This can be achieved via nucleophilic substitution reactions using fluoroethyl halides.
Attachment of the pyridinyl group: This step might involve cross-coupling reactions, such as Suzuki or Heck coupling, to introduce the pyridinyl moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the pyridinyl group to a piperidine derivative.
Substitution: The fluoroethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound might be investigated for its potential as a bioactive molecule. Its interactions with biological targets could lead to the discovery of new drugs or therapeutic agents.
Medicine
In medicinal chemistry, this compound could be explored for its pharmacological properties. It may serve as a lead compound for the development of new medications targeting specific diseases or conditions.
Industry
In the industrial sector, this compound could be used in the development of new materials with unique properties. Its incorporation into polymers or other materials could enhance their performance or introduce new functionalities.
Mechanism of Action
The mechanism of action of (1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Binding to receptors: The compound might interact with specific receptors in the body, modulating their activity.
Enzyme inhibition: It could act as an inhibitor of certain enzymes, affecting metabolic pathways.
Signal transduction: The compound might influence signal transduction pathways, altering cellular responses.
Comparison with Similar Compounds
Similar Compounds
- (1-(2-chloroethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine
- (1-(2-bromoethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine
- (1-(2-iodoethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine
Uniqueness
(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine is unique due to the presence of the fluoroethyl group, which can impart distinct chemical and biological properties. The fluorine atom can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable molecule for research and development.
Properties
IUPAC Name |
[2-(2-fluoroethyl)-5-pyridin-3-ylpyrazol-3-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN4/c12-3-5-16-10(7-13)6-11(15-16)9-2-1-4-14-8-9/h1-2,4,6,8H,3,5,7,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNIZXIXRHOSTAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN(C(=C2)CN)CCF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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